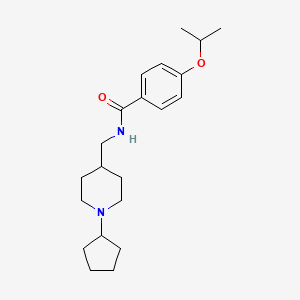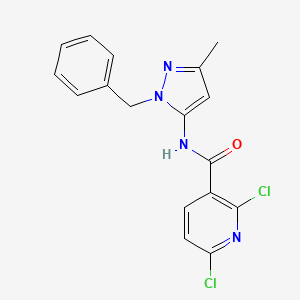
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide, also known as BMPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BMPC belongs to the pyrazole family and is a heterocyclic compound that contains a pyridine ring.
Aplicaciones Científicas De Investigación
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity, and it has been studied as a potential treatment for cancer. In agriculture, N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been studied as a potential herbicide and fungicide.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage, which can induce cell death.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has also been shown to have herbicidal and fungicidal activity against various plant pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its high potency and selectivity. N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been shown to have antitumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one limitation of using N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to study its potential applications in agriculture, particularly as a herbicide and fungicide. Additionally, further research is needed to improve the solubility of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in water, which could increase its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with benzylamine and 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide as a white solid with a yield of 61% (Li et al., 2017).
Propiedades
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)-2,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-11-9-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)13-7-8-14(18)20-16(13)19/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANJKMCKNPZLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2760868.png)
![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)
![N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2760870.png)
![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

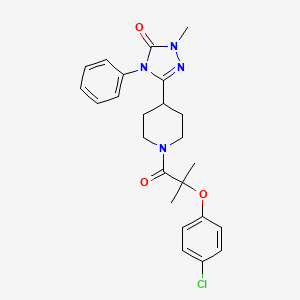
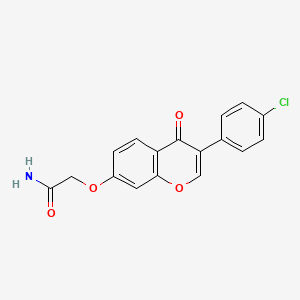
![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)
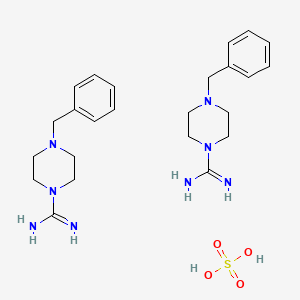
![N-(2-(dimethylamino)ethyl)-4-(indolin-1-ylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)
